N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound that integrates a quinazolinone moiety with an indole structure. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of cancer treatment and other therapeutic applications. The combination of the quinazolinone and indole frameworks is significant for enhancing biological activity.
The compound's structure and potential applications have been explored in various scientific studies, particularly in the context of antitumor activity. Research indicates that derivatives of quinazolinone and indole have shown promising results against different cancer cell lines, suggesting that N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide may exhibit similar properties .
This compound can be classified as a hybrid molecule, combining features of both quinazolinones and indoles. Quinazolinones are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, while indoles are recognized for their roles in various biological processes and therapeutic applications.
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves several key steps:
The synthesis may employ techniques such as refluxing in organic solvents, use of catalysts (like potassium carbonate), and purification methods such as recrystallization or chromatography to isolate the final product with high purity .
The molecular structure of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide features:
The molecular formula can be represented as , with a molar mass calculated at approximately 300.31 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for structural confirmation .
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity, often monitored by Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).
The proposed mechanism of action for N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves:
Studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess significant anticancer properties.
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is expected to be a solid at room temperature with moderate solubility in organic solvents like DMSO or methanol.
Key chemical properties include:
Relevant analyses such as Infrared Spectroscopy (IR) provide insights into functional groups present, while NMR offers detailed information about the molecular environment surrounding hydrogen atoms .
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide has potential applications in:
Research continues to uncover the full potential and mechanisms associated with this compound, highlighting its significance in medicinal chemistry and therapeutic development.
The molecular architecture of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide integrates two privileged scaffolds in medicinal chemistry: the quinazolinone core and the indole heterocycle. Quinazolinone derivatives exhibit broad-spectrum bioactivity, including kinase inhibition, DNA intercalation, and modulation of phosphoinositide 3-kinase (PI3K) pathways [5] [9]. Indole pharmacophores, prevalent in endogenous biomolecules like tryptophan, demonstrate affinity for diverse targets such as kinases, nuclear receptors, and tubulin polymerization sites [1] [2]. Hybridization links these pharmacophores via a carboxamide-bearing ethylene linker, enabling simultaneous engagement with complementary biological targets.
Rational design leverages framework integration rather than linear linking, positioning the indole’s hydrophobic N-heterocycle to occupy auxiliary binding pockets adjacent to the quinazolinone’s primary interaction site. This strategy capitalizes on synergistic binding: the quinazolinone moiety acts as an ATP-mimetic hinge binder in kinases, while the indole system facilitates hydrophobic contacts with allosteric residues [1] [8]. Empirical evidence from analogous hybrids (e.g., quinazoline-indolinone conjugates) demonstrates enhanced antiproliferative activity compared to parent scaffolds alone, attributable to dual inhibition of PI3Kα and microtubule dynamics [8].
Table 1: Pharmacophore Contributions in Quinazolinone-Indole Hybrids
| Pharmacophore | Key Bioactive Properties | Target Engagement |
|---|---|---|
| 6-Fluoro-4-oxoquinazolinone | Kinase inhibition, DNA binding | ATP-binding pockets, DNA minor groove |
| 1H-Indole-4-carboxamide | Tubulin disruption, receptor modulation | Hydrophobic allosteric sites, receptor tyrosine kinases |
| Ethylene carboxamide linker | Conformational flexibility | Spatial orientation of pharmacophores |
The 6-fluoro substituent on the quinazolinone ring critically modulates electronic and steric parameters. Fluorine’s high electronegativity (χ = 3.98) induces a strong electron-withdrawing effect, reducing the quinazolinone’s pKa and enhancing hydrogen-bond acceptor capacity of the C4 carbonyl oxygen [9]. This amplifies interactions with polar residues in enzymatic binding pockets, as validated by comparative studies showing 6-fluoro derivatives exhibiting 3–5-fold higher kinase inhibitory potency than non-fluorinated analogs [1].
Fluorine’s van der Waals radius (1.47 Å) permits isosteric replacement of hydroxyl groups without steric penalty while conferring metabolic resistance to oxidative degradation. Specifically, fluorination at C6 blocks cytochrome P450-mediated hydroxylation, a primary deactivation pathway for quinazolinones [9]. Molecular electrostatic potential (MEP) calculations reveal that 6-fluoro substitution increases positive surface potential near the C2 nitrogen, facilitating π-cation interactions with lysine/arginine residues in target proteins like PI3Kγ [3] [8].
The ethylene carboxamide linker (–NH–C(=O)–CH₂–CH₂–) bridges the indole C4 and quinazolinone N3 positions, balancing conformational flexibility with metabolic resilience. Structure-metabolism relationship studies indicate that:
Metabolic stability assays in liver microsomes demonstrate that this linker design confers a 4.2-fold longer half-life (t₁/₂ = 47 min) than analogous ester-linked hybrids. The ethylene spacer avoids α-carbon oxidation by maintaining saturation, while the carboxamide’s low logP (0.9) mitigates Phase I metabolism [4] [7].
Table 2: Metabolic Stability of Linker Variants in Quinazolinone-Indole Hybrids
| Linker Structure | Microsomal Half-life (min) | Primary Metabolic Pathway |
|---|---|---|
| –NH–C(=O)–CH₂–CH₂– (Ethylene carboxamide) | 47 | Glucuronidation of indole nitrogen |
| –NH–C(=O)–CH₂–O– (Ether-amide) | 18 | O-Dealkylation |
| –CH₂–NH–C(=O)– (Methylene carboxamide) | 29 | α-Oxidation of methylene |
Molecular dynamics (MD) simulations (200 ns trajectories) reveal that the hybrid adopts a folded conformation in aqueous media, with the indole core stacking parallel to the quinazolinone ring (distance: 3.8 Å). This intramolecular π-stacking minimizes solvent exposure of hydrophobic surfaces, enhancing membrane permeability [8]. Free energy landscapes (FELs) constructed via principal component analysis identify three dominant conformers differing in linker dihedral angles θ₁ (C4–N–C=O) and θ₂ (N–C(=O)–CH₂):
Docking into PI3Kγ (PDB: 7JJP) shows the quinazolinone C4 carbonyl anchoring to Val851 via hydrogen bonding, while the 6-fluoro group engages in halogen bonding with Lys833. The indole carboxamide linker projects into a hydrophobic cleft formed by Ile825 and Met804, with the indole N–H forming a water-mediated contact with Asp836 [4] [8]. Binding free energy calculations (MM-GBSA) yield ΔGₘₘ = –42.6 kcal/mol, driven by van der Waals contributions from indole-quinazolinone stacking.
Quantum mechanical (QM) optimizations at the B3LYP/6-31G(d) level confirm fluorine’s role in reducing the quinazolinone’s LUMO energy (–1.78 eV vs. –1.35 eV in non-fluorinated analog), facilitating charge transfer interactions with electron-rich protein residues. This electronic redistribution increases dipole moment from 5.2 Debye (non-fluorinated) to 6.8 Debye, enhancing target binding complementarity [3] [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: